![molecular formula C8H12ClNS B13177533 2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
2-[2-(Chloromethyl)butyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a chloromethylbutyl group. One common method is the cyclization of a precursor compound containing the necessary functional groups under specific conditions. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield various thiazole derivatives .
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, solvents, and specific temperatures is crucial to ensure high yield and purity. The exact methods can vary depending on the desired derivative and its applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(Chloromethyl)butyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
2-[2-(Chloromethyl)butyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Some thiazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and infections.
Industry: Thiazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in disease pathways, making them potential therapeutic agents .
Comparación Con Compuestos Similares
2-[2-(Chloromethyl)butyl]-1,3,5-trimethylbenzene: Contains a similar chloromethylbutyl group but with a benzene ring instead of a thiazole ring.
Benzo-[d]-imidazo-[2,1-b]-thiazole: Another thiazole derivative with different substituents and biological activities.
Uniqueness: 2-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12ClNS |
|---|---|
Peso molecular |
189.71 g/mol |
Nombre IUPAC |
2-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(6-9)5-8-10-3-4-11-8/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
BRKAHJPNCYNVNL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=NC=CS1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


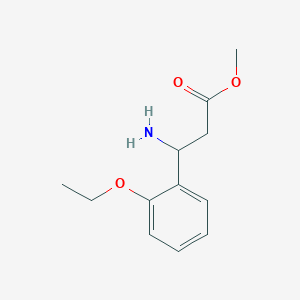
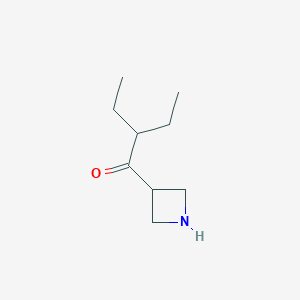
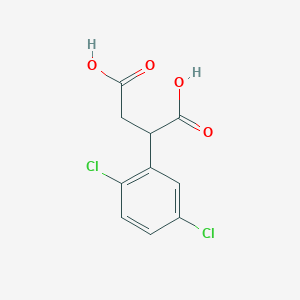
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
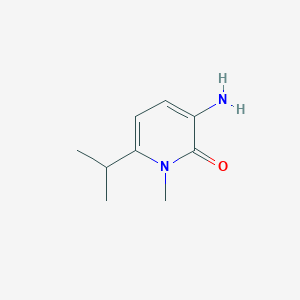
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)

![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
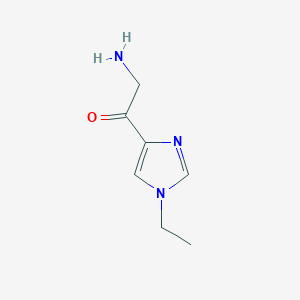

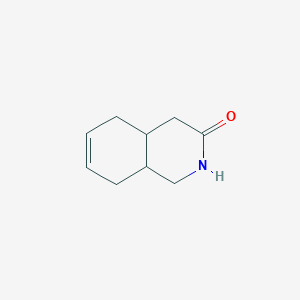
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)


